Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH
Overview
Description
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a synthetic peptide that includes biotin, a widely known vitamin, and a sequence of amino acids. This compound is designed for specific biochemical applications, often involving protein interactions and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.
Deprotection Steps: Removing protecting groups with TFA or similar acids.
Cleavage from Resin: Releasing the peptide from the resin using a cleavage cocktail.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Quality control measures, such as HPLC and mass spectrometry, ensure the purity and correct sequence of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue can undergo phosphorylation, which is crucial for its biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Phosphorylation: Using ATP and kinase enzymes.
Reduction: Using DTT or TCEP.
Substitution: Employing site-directed mutagenesis techniques.
Major Products Formed
The primary product is the phosphorylated peptide, which can interact with specific proteins or receptors in biological systems.
Scientific Research Applications
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in protein-protein interaction studies, especially those involving biotin-streptavidin systems.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic assays.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to streptavidin or avidin. This interaction is used to immobilize the peptide on surfaces or to facilitate the detection of the peptide in various assays. The phosphorylated tyrosine residue can participate in signaling pathways by interacting with specific proteins.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Peptides: Other peptides with biotin attached for similar applications.
Phosphorylated Peptides: Peptides with phosphorylated residues used in signaling studies.
Peptide Conjugates: Peptides conjugated with other molecules for targeted delivery or detection.
Uniqueness
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is unique due to its specific sequence and the combination of biotinylation and phosphorylation, which allows it to be used in a wide range of biochemical and analytical applications.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N7O16PS/c1-3-23(2)35(40(58)59)47-38(56)27(17-19-34(53)54)44-37(55)26(16-18-33(51)52)45-39(57)28(21-24-12-14-25(15-13-24)64-65(61,62)63)43-32(50)11-5-4-8-20-42-31(49)10-7-6-9-30-36-29(22-66-30)46-41(60)48-36/h12-15,23,26-30,35-36H,3-11,16-22H2,1-2H3,(H,42,49)(H,43,50)(H,44,55)(H,45,57)(H,47,56)(H,51,52)(H,53,54)(H,58,59)(H2,46,48,60)(H2,61,62,63)/t23-,26-,27-,28-,29-,30-,35-,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWCPXJLCWMAD-SWZUSDQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N7O16PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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